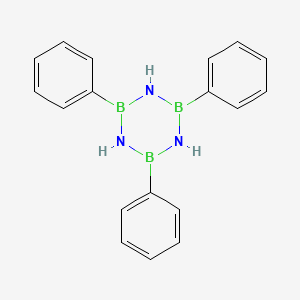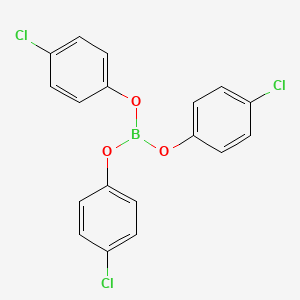
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Overview
Description
“2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid” is a unique chemical compound. It is also known as 2- {3- [ (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3 (2H)-dione . The compound has a linear formula of C19H14N2O5 .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid” is complex. The compound has a molecular weight of 233.22 g/mol . The InChI string representation of the molecule is InChI=1S/C12H11NO4/c1-2-9 (12 (16)17)13-10 (14)7-5-3-4-6-8 (7)11 (13)15/h3-6,9H,2H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.22 g/mol . The topological polar surface area is 74.7 Ų . The compound has a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Characterization in Chemistry
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid derivatives are used in synthesizing various complexes with unique molecular structures, as demonstrated in the synthesis of Triphenyltin(IV) Carboxylates with Isophthalic Acid and Benzoic Acid Derivatives. These complexes exhibit interesting supramolecular structures and thermal stabilities, indicating potential applications in materials science and chemistry (Liu et al., 2011).
Molecular and Supramolecular Structures
- The compound is key in the study of molecular and supramolecular structures, as evidenced by the analysis of two isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts. The differences in torsion angles and packing interactions in these structures provide valuable insights into chemical interactions and bonding (Trujillo-Ferrara et al., 2006).
Biomedical Applications
- The compound has been explored in biomedical fields, such as in the development of DNA hybridization electrochemical sensors using conducting polymers. This highlights its potential in biosensing technologies (Cha et al., 2003).
- Another biomedical application includes its use in synthesizing inhibitors of the enzyme heparanase, which has implications in anti-angiogenic therapy and cancer research (Courtney et al., 2004).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing promising results in in vitro and in vivo models (Nikalje et al., 2015).
- Its derivatives have also been investigated for antimicrobial and antifungal properties, contributing to the search for new therapeutic agents (Martynenko et al., 2016).
Genotoxicity Assessment in Drug Development
- The compound's derivatives have been assessed for genotoxicity in the context of developing new drugs for treating sickle cell disease. This research is crucial for ensuring the safety and efficacy of new pharmaceuticals (dos Santos et al., 2011).
Material Science Applications
- Its derivatives are used in the synthesis of novel macrocyclic organotin(IV) carboxylates, which have potential applications in material science, particularly due to their unique 3D structures and antitumor activity (Xiao et al., 2014).
Antitumor Properties
- The compound has been integral in the synthesis and evaluation of isoindolylalkylphosphonium salts, which exhibit significant antitumor properties. This research contributes to the development of new cancer therapies (Dubois et al., 1978).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEGVHCZUULIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326374 | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid | |
CAS RN |
4443-39-4 | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 527317 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC527317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)



